REACTION_CXSMILES
|
[O-2:1].[Mg+2:2].[P:3]([O-:7])([OH:6])([OH:5])=[O:4].[NH4+:8]>O>[OH2:4].[OH2:1].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[P:3]([O-:7])([O-:6])([O-:5])=[O:4].[NH4+:8].[Mg+2:2] |f:0.1,2.3,5.6.7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[NH4+]
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cristobalite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared from a mixture of borosilicate glass
|
Type
|
CUSTOM
|
Details
|
to form a slurry that
|
Name
|
magnesium ammonium phosphate hexahydrate
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[NH4+].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |